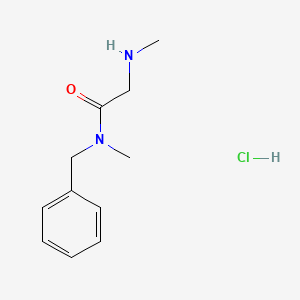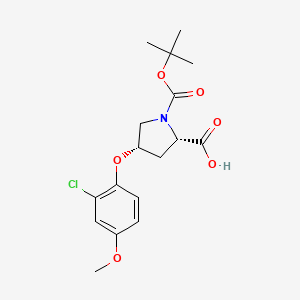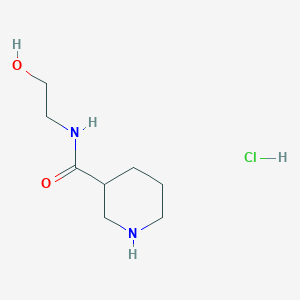![molecular formula C12H26Cl2N2O B1398348 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1219981-11-9](/img/structure/B1398348.png)
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ethylene Oxide Sterilization
Ethylene Oxide (EO) Sterilization of Medical Devices : EO is a prominent sterilizing agent that has seen increased application in sterilizing medical devices due to its effectiveness and broad applicability. Despite its wide usage, EO's action mechanism and toxicity are under continuous review to optimize its use and minimize potential risks. This comprehensive analysis highlights the importance of EO in sterilizing medical devices, emphasizing cycle design and validation to ensure safety and efficacy (Mendes, Brandão, & Silva, 2007).
Piper Species and Their Bioactive Compounds
Piper Species - Phytochemistry and Biological Activities : Piper species are recognized for their diverse secondary metabolites with significant biological effects. These include antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against various cancer cell lines. The review of Piper species underscores their therapeutic potential, highlighting the need for further research to explore these plants' full potential in treating diseases and enhancing health (Salehi et al., 2019).
Essential Oils from Piper Species
Essential Oils from Neotropical Piper Species : The Piper genus, comprising around 2000 species, has been used traditionally for medicinal purposes. Essential oils (EOs) derived from Piper species have demonstrated a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects. This review highlights the therapeutic potential of Piper EOs, suggesting their value as natural sources for developing new treatments for various conditions (da Silva et al., 2017).
Piperlongumine (Piplartine) and Its Therapeutic Potential
properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c15-12-4-8-14(9-5-12)7-3-11-2-1-6-13-10-11;;/h11-13,15H,1-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLKSSOSERFYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC(CC2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)

![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)



![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
